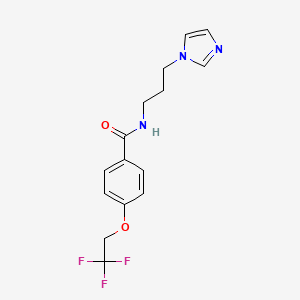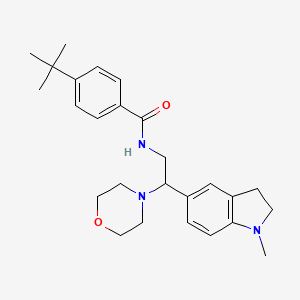
ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic organic compound characterized by a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Imidazole Derivative: : The initial step involves the creation of the imidazole derivative. This usually includes the condensation of benzyl chloride with suitable reactants under controlled conditions to produce the 1-(4-methoxybenzyl)-1H-imidazole.
Introduction of the Hydroxymethyl Group: : The imidazole derivative is then hydroxymethylated, typically through a formylation reaction followed by reduction.
Thioacetylation: : The hydroxymethylated imidazole undergoes thioacetylation to introduce the thio group. This is achieved through nucleophilic substitution reactions.
Piperazine Derivatization: : Concurrently, piperazine is derivatized to introduce the ethyl ester group.
Final Coupling Reaction: : The two modified molecules are coupled under specific conditions to form the final compound.
Industrial Production Methods: Industrial-scale production often simplifies the process by optimizing each step to improve yield and reduce costs. Catalysts, solvents, and reaction conditions are meticulously chosen to ensure high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to formyl or carboxyl groups.
Reduction: : Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: : Various substitutions can occur, especially at the thioacetyl and hydroxymethyl sites.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Alkyl halides, acyl chlorides.
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a starting material or intermediate in organic synthesis
Biology and Medicine: In biology and medicine, it shows promise due to its ability to interact with biological targets. Research is ongoing into its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Industrial applications include its use in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism by which ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate exerts its effects is primarily through interaction with enzymes and receptors in biological systems. The imidazole ring often binds to metal ions or active sites on enzymes, altering their activity. The thio and ester groups provide additional sites for binding or reaction, enhancing its overall effect.
Comparison with Similar Compounds
Similar Compounds:
Ethyl 4-(2-(acetyl)piperazine-1-carboxylate)
1-(4-methoxybenzyl)-1H-imidazole derivatives
Piperazine-1-carboxylate esters
Uniqueness: The uniqueness of ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate lies in its combined functionalities. The presence of both the imidazole ring and the piperazine-1-carboxylate ester in one molecule provides a distinctive advantage in its reactivity and application potential.
And there you have it! This compound's multifaceted nature makes it a subject of keen interest across various scientific domains. What more would you want to explore about it?
Properties
IUPAC Name |
ethyl 4-[2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-3-30-21(28)24-10-8-23(9-11-24)19(27)15-31-20-22-12-17(14-26)25(20)13-16-4-6-18(29-2)7-5-16/h4-7,12,26H,3,8-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTOXOUMBXGOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2443388.png)


![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2443394.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2443399.png)
![2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid](/img/structure/B2443400.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
![ethyl 1-[1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B2443403.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2443410.png)
